5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-7-6-9(13(15,16)17)20-11(19-7)4-5-18-12(21)8-2-3-10(14)22-8/h2-3,6H,4-5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFOQPFYYNFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(S2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide, identified by its CAS number 1396635-42-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃N₃OS |
| Molecular Weight | 349.76 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its structural components. The presence of the trifluoromethyl group enhances binding affinity to biological targets, while the thiophene moiety contributes to its pharmacological properties. Studies suggest that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways, such as kinases and other regulatory proteins .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing similar functional groups can inhibit cell proliferation in various cancer cell lines:
- IC50 Values : Some derivatives have demonstrated IC50 values as low as 0.30 nM against human umbilical vein endothelial cells and IC50 values around 7.01 ± 0.60 μM for HeLa cells .
Inhibition Studies
Inhibition studies have revealed that compounds with the thiophene and pyrimidine structures can effectively inhibit key enzymes involved in cancer progression:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Aurora-A Kinase | 0.067 |
| Derivative A | CDK2 | 25 |
| Derivative B | Topoisomerase II | 70.82% inhibition |
Case Studies
- Study on Antitumor Activity : A study conducted by Zhang et al. evaluated the anticancer potential of pyrimidine derivatives against A549 cell lines, showing promising results for compounds with trifluoromethyl substitutions .
- Mechanistic Insights : Research has indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
- Synergistic Effects : Combining this compound with other anticancer agents has been shown to enhance therapeutic efficacy, indicating potential for use in combination therapies .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide":
This compound
Key Applications and Research Areas
While a specific detailed article focusing solely on the applications of "this compound" is not available in the search results, the search results suggest the following applications and research areas for related compounds:
- Antimalarial Agents: Thiophenylpyridine compounds, which share a similar structure, have been identified as potential antimalarial agents . Modifications to these compounds can improve antimalarial activity and selectivity .
- Kinase Inhibitors: Some compounds in this family were initially developed to target human kinases like EphA2 .
- Building Blocks in Drug Synthesis: Compounds with trifluoromethyl groups are valuable building blocks in drug synthesis. They are used particularly in developing new therapeutic agents targeting cancer, viral infections, and inflammatory diseases.
- Anticancer Activity: Research indicates that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties: Compounds derived from pyrimidines have shown effectiveness against bacterial strains. The presence of halogen substituents like chlorine enhances these antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules from published literature and commercial sources. Key differentiating factors include substituent effects, synthetic routes, and bioactivity.
Key Observations:
Substituent Effects :
- The target compound's trifluoromethyl group on pyrimidine enhances electron-withdrawing properties compared to methyl or methoxyphenyl groups in analogs . This may improve binding affinity in hydrophobic enzyme pockets.
- The ethyl linker between pyrimidine and thiophene provides conformational flexibility, unlike rigid aryl or direct linkages in other carboxamide derivatives .
Synthetic Complexity: The target compound likely requires sequential coupling of pyrimidine and thiophene units, contrasting with single-step cyclizations used for simpler thiophene-carboxamides .
Bioactivity Hypotheses :
- Thiophene-carboxamides (e.g., compound 3 ) exhibit antimicrobial activity, implying the target compound may share similar mechanisms.
- Thiazole-pyrimidine hybrids (e.g., BP 27384 ) are often kinase inhibitors; the thiophene analog could target related pathways with improved solubility due to the CF₃ group.
Table 2: Hypothetical Physicochemical Properties
Research Implications
- Enhanced Selectivity: The CF₃ group may reduce off-target effects compared to non-fluorinated pyrimidines.
- Synthetic Challenges : Multi-step synthesis necessitates optimization to avoid side reactions at the ethyl linker or pyrimidine-thiophene junction.
- Therapeutic Potential: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide?
- Methodology : The compound is synthesized through multi-step organic reactions. Key steps include:
- Esterification : Reacting thiophene-2-carboxylic acid derivatives with ethanol under acidic conditions to form ethyl esters .
- Condensation : Using reagents like thiophosgene or triethyl orthoformate to introduce isothiocyanate or pyrimidine moieties .
- Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiophene carboxamide to the pyrimidine-ethyl group .
- Optimization : Control reaction temperature (e.g., reflux in dry chloroform) and stoichiometry to minimize side products. Use inert atmospheres for moisture-sensitive steps .
Q. What spectroscopic techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, pyrimidine methyl groups at δ 2.3–2.6 ppm) and carbon backbone .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns of chlorine and fluorine .
Q. How do the functional groups (thiophene, pyrimidine) influence reactivity?
- Thiophene : Electrophilic substitution occurs preferentially at the 5-position due to electron-withdrawing effects of the chloro group .
- Pyrimidine : The trifluoromethyl group enhances metabolic stability, while the ethyl linker facilitates solubility for biological assays .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?
- Protocol :
- Crystallization : Use solvent diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals .
- Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Case Study : Similar pyrimidine derivatives showed intramolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice, critical for interpreting bioactivity .
Q. How to address contradictory bioactivity data in enzyme inhibition assays?
- Troubleshooting :
- Assay Conditions : Verify pH (7.4 for physiological mimicry), ionic strength, and DMSO concentration (<1% to avoid denaturation) .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Data Normalization : Use Z-factor analysis to assess signal-to-noise ratios in high-throughput screens .
Q. What computational strategies predict metabolic stability and off-target interactions?
- In Silico Tools :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .
- ADME Prediction : SwissADME or pkCSM to estimate solubility (LogP), bioavailability, and aldehyde oxidase susceptibility .
- Validation : Cross-reference with experimental microsomal stability assays (e.g., liver microsomes + NADPH) .
Q. How to design structure-activity relationship (SAR) studies for pyrimidine derivatives?
- Scaffold Modification :
- Substituent Variation : Replace the trifluoromethyl group with cyano or methylsulfonyl to assess steric/electronic effects .
- Linker Optimization : Test ethylene vs. propylene spacers to balance flexibility and target binding .
- Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (Hammett σ, π) with IC₅₀ values .
Q. How to isolate and characterize reactive intermediates in multi-step synthesis?
- Techniques :
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., isothiocyanate intermediates in ) .
- Quenching Studies : Trap reactive species with nucleophiles (e.g., methanol for acyl chlorides) and analyze via LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
- Root Causes :
- Impurity Profiles : Compare HPLC purity data across studies; residual solvents or unreacted starting materials may inflate yields .
- Scale Effects : Pilot-scale reactions often have lower yields due to heat/mass transfer limitations vs. small-scale .
- Mitigation : Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
